![molecular formula C10H11ClN2O3S B1439564 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride CAS No. 1193390-08-7](/img/structure/B1439564.png)
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride
Overview
Description
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride is a chemical compound with the molecular formula C10H11ClN2O3S . It has a molecular weight of 274.72 g/mol .
Synthesis Analysis
The synthesis of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride might involve sulfonic acids, which are organic analogs of sulfuric acid . Sulfonyl chlorides, like 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis but can also cause problems .Scientific Research Applications
Organic Synthesis and Catalysis
Sulfonyl chlorides, including those derived from imidazolidine, play a crucial role in the synthesis of complex molecules due to their reactivity and versatility. For instance, Friedel-Crafts sulfonylation reactions using sulfonyl chlorides have been demonstrated to produce diaryl sulfones under ambient conditions, showcasing the potential of similar compounds in facilitating such transformations (S. Nara, J. Harjani, M. Salunkhe, 2001). Additionally, the use of sulfonyl chlorides in the green synthesis of novel organic compounds, such as trifluoromethyl-1H-benzo[f]chromenes, highlights the importance of these reagents in creating environmentally friendly synthetic routes (Akbar Massoumi Shahi et al., 2018).
Green Chemistry
The development of green chemistry methodologies is another significant area where compounds like 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride could be utilized. Ionic liquids, for example, have been used as solvents and catalysts in various organic reactions, including sulfonylation, to enhance reactivity and selectivity while minimizing environmental impact. One study discussed the use of ionic liquids for the synthesis of benzimidazoles, showcasing their potential in catalyzing reactions efficiently and in an environmentally friendly manner (A. Khazaei et al., 2011).
Potential Applications in Synthesis
Given the chemical characteristics of 3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride, its potential applications could extend to the synthesis of sulfonamides, which are crucial in pharmaceuticals and agrochemicals. The reactivity of sulfonyl chlorides towards nucleophiles makes them valuable intermediates in constructing a wide range of sulfonamide-based compounds. For example, ionic liquids have been shown to facilitate the regioselective synthesis of aryl sulfonamides, indicating the potential of using similar sulfonyl chloride derivatives in such synthetic methodologies (Prashant U. Naik et al., 2004).
Safety and Hazards
properties
IUPAC Name |
3-benzyl-2-oxoimidazolidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c11-17(15,16)13-7-6-12(10(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJVEVIRPYLODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-oxoimidazolidine-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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